NBD dodecanoic acid N-succinimidyl ester
Overview
Description
NBD dodecanoic acid N-succinimidyl ester is a fluorescent dye widely used in biochemical research. This compound is known for its ability to label and track biological molecules, making it a valuable tool in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NBD dodecanoic acid N-succinimidyl ester typically involves the reaction of dodecanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dimethylformamide or dichloromethane under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
NBD dodecanoic acid N-succinimidyl ester primarily undergoes substitution reactions. The succinimidyl ester group is highly reactive towards nucleophiles, such as amines, which leads to the formation of stable amide bonds .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, amines
Conditions: Organic solvents (dimethylformamide, dichloromethane), room temperature to mild heating
Major Products
The major product formed from the reaction of this compound with amines is the corresponding NBD-labeled amide .
Scientific Research Applications
NBD dodecanoic acid N-succinimidyl ester is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Mechanism of Action
The mechanism of action of NBD dodecanoic acid N-succinimidyl ester involves the formation of a covalent bond between the succinimidyl ester group and nucleophilic groups (e.g., amines) on target molecules. This covalent attachment allows the fluorescent NBD moiety to label and track the target molecules, facilitating their detection and analysis .
Comparison with Similar Compounds
NBD dodecanoic acid N-succinimidyl ester is unique due to its specific fluorescent properties and reactivity. Similar compounds include:
NBD dodecanoic acid: Lacks the succinimidyl ester group, making it less reactive towards nucleophiles.
NBD amine derivatives: These compounds have different reactivity profiles and are used for labeling different types of molecules.
This compound stands out for its ability to form stable amide bonds with amines, making it a versatile tool in various scientific applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O7/c28-18-13-14-19(29)26(18)33-20(30)10-8-6-4-2-1-3-5-7-9-15-23-16-11-12-17(27(31)32)22-21(16)24-34-25-22/h11-12,23H,1-10,13-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDLXEKIIYOVIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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